molecular formula C17H21N3O3 B15361831 tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate

tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B15361831
M. Wt: 315.37 g/mol
InChI Key: GTPFHTLCTSVGMH-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a furo[2,3-c]pyridine moiety and a piperidine ring. The tert-butyl carbamate group at the 1'-position enhances steric protection and stability, while the 5-cyano substituent on the furopyridine ring may influence electronic properties and binding interactions.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-16(2,3)23-15(21)20-6-4-17(5-7-20)9-12-8-13(10-18)19-11-14(12)22-17/h8,11H,4-7,9H2,1-3H3

InChI Key

GTPFHTLCTSVGMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=NC=C3O2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Spirocyclic Pyrano-Furo-Pyridone Derivatives

Example Compounds :

  • (±)-tert-Butyl 8'-cyclobutyl-7'-methyl-3',9'-dioxo-hexahydrospiro[piperidine-4,2'-pyrano[2',3':4,5]furo[3,2-c]pyridine]-1-carboxylate (13db)
  • (±)-tert-Butyl-7'-methyl-3',5'-dioxo-6'-(thiophen-2-ylmethyl)-hexahydrospiro[piperidine-4,2'-pyrano[3',2':4,5]furo[3,2-c]pyridine]-1-carboxylate (14dg)

Key Differences :

  • Substituents : 13db includes a cyclobutyl group, while 14dg has a thiophene-methyl substituent. These groups alter hydrophobicity and electronic profiles.
  • Synthesis : Both are synthesized via MPLC purification (cyclohexane/EtOAc gradient), yielding 64–72% .
  • Activity: Thiophene in 14dg may enhance π-stacking interactions in biological systems compared to the cyano group in the main compound.

Piperidine Carboxylates with Halogen Substituents

Example Compounds :

  • tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate (CAS 930111-10-7)
  • tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 690632-05-4)

Key Differences :

  • Physicochemical Properties : Higher molecular weights (370.28 and 397.26 g/mol) and distinct melting points (50.5–52.5°C vs. 226–227°C) reflect structural variations .

Trifluoromethylphenyl-Containing Analogs

Example Compound :

  • tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

Key Differences :

  • Synthesis : Requires thionyl chloride-mediated dehydration, contrasting with the main compound’s MPLC-based route.
  • Electronics: The electron-withdrawing trifluoromethyl group may reduce basicity compared to the cyano group .

Spirocyclic Indoline and Thienopyran Derivatives

Example Compounds :

  • tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1129411-47-7)
  • tert-Butyl 4'-bromo-2'-chloro-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate (CAS 1622049-36-8)

Key Differences :

  • Heterocycles: Indoline and thienopyran cores offer distinct π-electron systems versus the furopyridine in the main compound.
  • Halogen Effects : Bromo and chloro substituents in 1622049-36-8 may improve metabolic stability but increase molecular weight .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield Purification Method Notable Properties
Main Compound (5-cyano-spiro) ~350 (estimated) Cyano, tert-butyl carbamate N/A N/A Rigid spirocore, potential CNS activity
13db ~450 (estimated) Cyclobutyl, methyl, dioxo 72% MPLC (cyclohexane/EtOAc) High lipophilicity
14dg ~480 (estimated) Thiophene-methyl, dioxo 64% MPLC (cyclohexane/EtOAc) Enhanced π-interaction capacity
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate 397.26 Bromo, chromanone N/A Column chromatography High mp (226–227°C), bromine reactivity
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate 328.0 (M+H) Trifluoromethylphenyl ~60% Silica gel chromatography Electron-deficient aromatic ring

Research Implications

  • Synthetic Flexibility: The main compound’s cyano group allows for further derivatization (e.g., reduction to amine), while brominated analogs (e.g., ) enable cross-coupling diversification.
  • Biological Relevance: Thiophene and trifluoromethyl groups in analogs suggest tailored interactions with hydrophobic enzyme pockets, whereas the cyano group may engage in hydrogen bonding.
  • Structural Diversity: Spirocyclic frameworks with varying heterocycles (e.g., indoline , thienopyran ) highlight the scaffold’s adaptability in drug design.

Q & A

Basic Questions

Q. What are the key synthetic routes for tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, spirocyclic compounds often require Suzuki coupling for C–C bond formation and tert-butyloxycarbonyl (Boc) protection/deprotection steps. Reaction conditions such as temperature (e.g., 80–120°C for cyclization), solvent choice (e.g., DMF or THF for polar intermediates), and catalysts (e.g., palladium for cross-coupling) are critical. Optimizing these parameters can improve yields from ~40% to >70% and reduce byproducts .

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the cyan moiety (C≡N stretch ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the primary safety considerations when handling tert-butyl 5-cyanospiro[...]carboxylate in laboratory settings?

  • Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use fume hoods, nitrile gloves, and protective eyewear. First aid measures include rinsing skin/eyes with water for 15 minutes and seeking medical attention for irritation. Storage should be in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can fluorination patterns in analogous spirocyclic compounds enhance biological activity, and what strategies optimize these modifications?

  • Methodological Answer : Fluorination at specific positions (e.g., indane 5/6 or pyridine 3) improves metabolic stability and target binding. For example, tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate shows enhanced kinase inhibition due to fluorine’s electronegativity. Systematic SAR studies comparing mono-/di-fluorinated analogs, coupled with DFT calculations, guide optimal substitution .

Q. What experimental strategies resolve contradictions in pharmacological assay data for spirocyclic piperidine derivatives?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or stereochemical impurities. Approaches include:

  • Reproducing assays with enantiomerically pure samples (via chiral HPLC).
  • Validating target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Cross-referencing with in silico docking (e.g., AutoDock Vina) to predict binding modes .

Q. How does the spirocyclic architecture influence interaction with biological targets like SHP2 or kinases?

  • Methodological Answer : The spiro core restricts conformational flexibility, favoring selective binding to hydrophobic enzyme pockets. For SHP2 inhibitors (e.g., GDC-1971), the spiro[benzofuran-2,4'-piperidine] scaffold mimics transition states. Computational modeling (MD simulations) and mutagenesis studies identify key residues (e.g., Lys366 in SHP2) for hydrogen bonding with the cyan group .

Notes

  • Structural analogs (e.g., fluorinated or cyan-substituted spiro compounds) provide indirect evidence for methodological approaches.
  • Always cross-validate synthetic and analytical data with peer-reviewed studies .

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